molecular formula C7H8ClNO B1338043 2-Amino-4-chloro-6-methylphenol CAS No. 80526-44-9

2-Amino-4-chloro-6-methylphenol

Cat. No.: B1338043
CAS No.: 80526-44-9
M. Wt: 157.6 g/mol
InChI Key: JHWKYZJXIHYBTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-chloro-6-methylphenol is an organic compound with the molecular formula C7H8ClNO. It is a chlorinated derivative of aminophenol and is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-chloro-6-methylphenol can be synthesized through several methods. One common synthetic route involves the chlorination of 2-amino-6-methylphenol. This reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-6-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-chloro-6-methylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-4-chloro-6-methylphenol involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed to involve oxidative stress and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylphenol: Similar structure but lacks the chlorine atom.

    2-Amino-6-methylphenol: Similar structure but lacks the chlorine atom at the 4-position.

    4-Chloro-2-methylphenol: Similar structure but lacks the amino group.

Uniqueness

2-Amino-4-chloro-6-methylphenol is unique due to the presence of both an amino group and a chlorine atom on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Biological Activity

2-Amino-4-chloro-6-methylphenol (ACMP) is a chemical compound that has garnered attention for its diverse biological activities and potential applications in various fields, including toxicology, pharmacology, and environmental science. This article delves into its biological activity, mechanisms of action, toxicological effects, and relevant case studies.

Chemical Structure and Properties

ACMP is classified as an aminophenol derivative with the following chemical structure:

  • Molecular Formula : C7H8ClN
  • Molecular Weight : 155.59 g/mol

The compound features an amino group (-NH2), a chloro group (-Cl), and a methyl group (-CH3) attached to a phenolic structure, which influences its reactivity and biological interactions.

The biological activity of ACMP can be attributed to its ability to interact with various molecular targets within biological systems. The amino group can form hydrogen bonds with proteins and nucleic acids, while the chloro and methyl substituents enhance its lipophilicity, allowing it to penetrate cellular membranes more effectively. This interaction can modulate the activity of enzymes and other proteins, leading to significant biological effects such as:

  • Enzyme Inhibition : ACMP has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Antioxidant Activity : The compound exhibits properties that may protect cells from oxidative stress by scavenging free radicals.
  • Cytotoxic Effects : Studies indicate that ACMP can induce cell death in certain cancer cell lines.

In Vivo Studies

A series of toxicological assessments have been conducted to evaluate the safety profile of ACMP. Notably:

  • Chronic Toxicity in Mice : A study involving B6D2F1/Crlj mice fed diets containing varying concentrations of ACMP for two years revealed no significant impact on survival rates. However, there were notable decreases in body weight at higher doses (3200 ppm) among female subjects .
  • Carcinogenic Potential : The compound was linked to an increased incidence of squamous cell papilloma and carcinoma in the forestomach of male rats at elevated doses (3200 ppm) . This suggests a potential carcinogenic risk that warrants further investigation.
  • Hematological Effects : In chronic bioassays, exposure to ACMP resulted in decreased erythrocyte counts and hemoglobin levels, indicating erythrocyte toxicity .

In Vitro Studies

In vitro studies have demonstrated that ACMP affects cellular processes such as:

  • Cell Proliferation : The compound has been shown to inhibit proliferation in various cancer cell lines.
  • Apoptosis Induction : Mechanistic studies indicated that ACMP could trigger apoptotic pathways, leading to programmed cell death .

Environmental Exposure

ACMP is frequently encountered in industrial settings where it is utilized in the synthesis of dyes and pharmaceuticals. Occupational exposure has raised concerns regarding its potential health effects. A comprehensive risk assessment highlighted the need for stringent safety measures in workplaces handling this compound .

Clinical Relevance

Research into the pharmacological applications of ACMP has revealed its potential as an intermediate in drug synthesis. Its structural properties allow for modifications that could enhance therapeutic efficacy against specific diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of ACMP, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
2-Amino-4-chlorophenolSimilar structure with hydroxyl groupAntioxidant properties; less cytotoxic
2-Amino-4-chloro-6-methylpyrimidineContains a pyrimidine ringAntimicrobial activity; lower toxicity

ACMP's specific substitution pattern on the benzene ring imparts distinct chemical and biological properties that differentiate it from other compounds.

Properties

IUPAC Name

2-amino-4-chloro-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWKYZJXIHYBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510234
Record name 2-Amino-4-chloro-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80526-44-9
Record name 2-Amino-4-chloro-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-chloro-6-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Amino-4-chloro-6-methylphenol
2-Amino-4-chloro-6-methylphenol
2-Amino-4-chloro-6-methylphenol
2-Amino-4-chloro-6-methylphenol
2-Amino-4-chloro-6-methylphenol
2-Amino-4-chloro-6-methylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.